molecular formula C11H12N2O B2735567 4-Methoxy-2-methylquinolin-6-amine CAS No. 84264-27-7

4-Methoxy-2-methylquinolin-6-amine

Cat. No. B2735567
CAS RN: 84264-27-7
M. Wt: 188.23
InChI Key: HJGREUUTQZOVTH-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylquinolin-6-amine is a chemical compound with the molecular formula C11H12N2O . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Methoxy-2-methylquinolin-6-amine, has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-methylquinolin-6-amine consists of a quinoline ring with a methoxy group at the 4-position and a methyl group at the 2-position . The presence of these functional groups can influence the chemical properties and reactivity of the compound.


Chemical Reactions Analysis

Quinoline derivatives, including 4-Methoxy-2-methylquinolin-6-amine, can undergo various chemical reactions. These include cross-coupling reactions with alkyl Grignard reagents, deoxygenation reactions, and reactions involving amide activation . The specific reactions that 4-Methoxy-2-methylquinolin-6-amine can undergo would depend on the reaction conditions and the presence of other reagents.

Scientific Research Applications

Antibacterial Agents

Quinoline-based heterocyclic derivatives, including 4-Methoxy-2-methylquinolin-6-amine, have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria . These compounds have shown moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .

Antimalarial Agents

8-Quinolinamines, which can include 4-Methoxy-2-methylquinolin-6-amine, have exhibited potent in vitro antimalarial activity . They have been effective against drug-sensitive Plasmodium falciparum D6 strain and drug-resistant P. falciparum W2 strain .

Antiparasitic Agents

8-Quinolinamines have also shown potential as antiparasitic agents . They have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .

Antimicrobials

8-Quinolinamines have exhibited promising antimicrobial activities . They have shown very promising antifungal activities (Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus) and antibacterial activities (Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium intracellulare) .

Antifungal Agents

8-Quinolinamines have shown promising antifungal activities against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus .

Antibiotic Agents

Quinolines are found in many natural products and exhibit remarkable activities as antibiotic agents .

Future Directions

The future directions for research on 4-Methoxy-2-methylquinolin-6-amine and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and potential applications in various fields . This could include the development of more efficient synthesis protocols, investigation of new chemical reactions, and evaluation of their biological and pharmaceutical activities.

properties

IUPAC Name

4-methoxy-2-methylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-11(14-2)9-6-8(12)3-4-10(9)13-7/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGREUUTQZOVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylquinolin-6-amine

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